zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride

Catalog No.
S1928036
CAS No.
61919-18-4
M.F
C14H12Cl4N6O6Zn
M. Wt
567.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
zinc;2-methoxy-5-nitrobenzenediazonium;tetrachlori...

CAS Number

61919-18-4

Product Name

zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride

IUPAC Name

zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride

Molecular Formula

C14H12Cl4N6O6Zn

Molecular Weight

567.5 g/mol

InChI

InChI=1S/2C7H6N3O3.4ClH.Zn/c2*1-13-7-3-2-5(10(11)12)4-6(7)9-8;;;;;/h2*2-4H,1H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

OGTMYEBOJYOLKH-UHFFFAOYSA-J

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.COC1=C(C=C(C=C1)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride is a chemical compound characterized by its unique structure that incorporates a diazonium group, a methoxy group, and a nitro group attached to a benzene ring. This compound has the molecular formula C14H12Cl4N6O6Zn and a molecular weight of approximately 567.5 g/mol. The presence of the diazonium group makes this compound highly reactive, particularly in electrophilic substitution reactions, which are essential in organic synthesis. Its coordination with zinc and chloride ions contributes to its stability and reactivity, making it valuable in various chemical applications .

  • Substitution Reactions: The diazonium group can be substituted by nucleophiles such as halides, hydroxides, and amines.
  • Coupling Reactions: It can undergo azo coupling reactions with phenols and aromatic amines to produce azo compounds.
  • Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, altering the compound's reactivity and properties .

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Research indicates that compounds similar to zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride exhibit significant biological activities, particularly antibacterial properties. For instance, related triazene compounds have demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacteria. The biological potential of these compounds suggests they could serve as alternatives in combating microbial resistance . Additionally, some derivatives have shown promise as anti-tumor agents due to their ability to interact with DNA and inhibit cell proliferation .

The synthesis of zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride typically involves the following steps:

  • Diazotization: The process begins with the diazotization of 2-methoxy-5-nitroaniline using nitrous acid, generated in situ from sodium nitrite and hydrochloric acid.
  • Formation of the Diazonium Salt: This reaction is conducted at low temperatures to stabilize the diazonium salt.
  • Reaction with Zinc Chloride: The diazonium salt is then reacted with zinc chloride to form the final compound.

Industrial production often employs controlled conditions to ensure purity and stability, utilizing Good Manufacturing Practices (GMP) for quality assurance .

Zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride finds applications across various fields:

  • Organic Synthesis: Its ability to participate in electrophilic substitutions makes it valuable for synthesizing complex organic molecules.
  • Dyes and Pigments: Compounds derived from diazonium salts are often used in dye production due to their vibrant colors.
  • Pharmaceuticals: Its derivatives may have potential applications in drug development, particularly in creating antibacterial and anti-cancer agents .

Interaction studies involving zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride focus on its reactivity with various nucleophiles and its behavior in biological systems. These studies are crucial for understanding how this compound interacts at a molecular level, influencing its efficacy as an antibacterial or anticancer agent. Research has shown that the presence of functional groups like nitro and methoxy significantly affects its reactivity profiles and biological activities .

Several compounds share structural similarities with zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride. A comparison highlights its unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-methoxy-2-nitrobenzenediazonium chlorideDiazonium salt with a methoxy and nitro groupLacks zinc coordination, potentially less stable
2-methoxy-4-nitrobenzenediazonium chlorideSimilar diazonium structure but different substitution patternDifferent reactivity due to positional changes
4-methoxybenzenediazonium tetrafluoroborateContains tetrafluoroborate instead of tetrachlorideEnhanced stability but different reactivity profile

Zinc;2-methoxy-5-nitrobenzenediazonium;tetrachloride stands out due to its coordination with zinc ions, which enhances both stability and controlled reactivity compared to other diazonium salts. This feature allows for specific applications where stability is critical, such as in industrial settings or advanced synthetic routes .

Other CAS

61919-18-4

General Manufacturing Information

Benzenediazonium, 2-methoxy-5-nitro-, (T-4)-tetrachlorozincate(2-) (2:1): INACTIVE

Dates

Last modified: 07-22-2023

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